molecular formula C20H25ClN4O B3485786 N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-phenylurea

N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-phenylurea

Cat. No. B3485786
M. Wt: 372.9 g/mol
InChI Key: YJVDVBFGCVOWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-phenylurea, commonly known as SB-277011, is a selective dopamine D3 receptor antagonist. It is a small molecule drug that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

SB-277011 works by blocking the dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior. By blocking the D3 receptors, SB-277011 reduces the reward-motivated behavior associated with drug addiction and other disorders.
Biochemical and Physiological Effects:
SB-277011 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can lead to improved mood and reduced drug-seeking behavior. Additionally, it has been shown to decrease the levels of stress hormones such as corticosterone, which can lead to reduced anxiety and improved mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of SB-277011 for lab experiments is its selectivity for the dopamine D3 receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other dopamine receptors. However, one of the limitations of SB-277011 is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

For the study of SB-277011 include the development of more potent and selective dopamine D3 receptor antagonists, investigating its long-term effects, and exploring its potential use in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

SB-277011 has been extensively studied for its potential therapeutic applications in various diseases such as drug addiction, depression, and schizophrenia. It has been shown to reduce drug-seeking behavior in animal models of drug addiction and to improve depressive-like behavior in animal models of depression. Additionally, it has been shown to have antipsychotic-like effects in animal models of schizophrenia.

properties

IUPAC Name

1-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c21-19-9-5-4-6-17(19)16-25-14-12-24(13-15-25)11-10-22-20(26)23-18-7-2-1-3-8-18/h1-9H,10-16H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVDVBFGCVOWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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